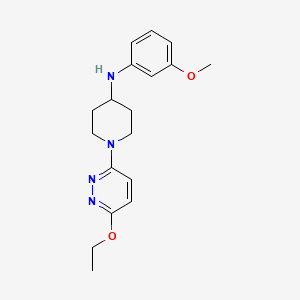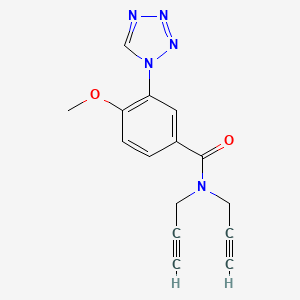
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide, commonly known as MPTB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Applications De Recherche Scientifique
MPTB has been used in various scientific research applications, including as a tool for studying the role of protein-protein interactions in disease. MPTB has been shown to inhibit the interaction between two proteins, which has potential therapeutic applications in diseases such as cancer and Alzheimer's. MPTB has also been used as a tool for studying the mechanism of action of certain enzymes, as well as for studying the function of certain receptors in the brain.
Mécanisme D'action
MPTB is believed to inhibit protein-protein interactions by binding to a specific site on one of the proteins, thereby preventing the interaction with the other protein. This mechanism has been confirmed through various studies, including X-ray crystallography and NMR spectroscopy. MPTB has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of inhibition is not yet fully understood.
Biochemical and physiological effects:
MPTB has been shown to have various biochemical and physiological effects, including a decrease in cell proliferation in cancer cells, as well as a decrease in the activity of certain enzymes. MPTB has also been shown to have an effect on the function of certain receptors in the brain, although the exact nature of this effect is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MPTB has several advantages for use in lab experiments, including its ability to selectively inhibit protein-protein interactions, as well as its ease of synthesis and purification. However, MPTB also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on MPTB, including further studies on its mechanism of action, as well as its potential therapeutic applications in diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the effects of MPTB on the function of certain receptors in the brain. Finally, the synthesis of analogs of MPTB may lead to compounds with improved efficacy and reduced toxicity.
In conclusion, MPTB is a small molecule compound with potential applications in scientific research. Its ability to selectively inhibit protein-protein interactions has potential therapeutic applications in diseases such as cancer and Alzheimer's. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
MPTB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl bromide, followed by reduction of the nitro group to an amine, and then coupling with tetrazole-1-yl-acetic acid. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl alcohol, followed by reduction and coupling with tetrazole-1-yl-acetic acid. Both methods result in the formation of MPTB, which can be purified using column chromatography.
Propriétés
IUPAC Name |
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-4-8-19(9-5-2)15(21)12-6-7-14(22-3)13(10-12)20-11-16-17-18-20/h1-2,6-7,10-11H,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQSVHUNPSBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#C)CC#C)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
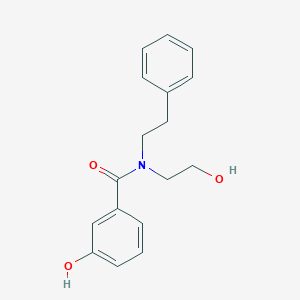
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
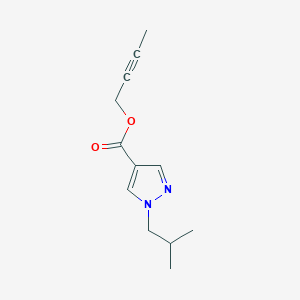

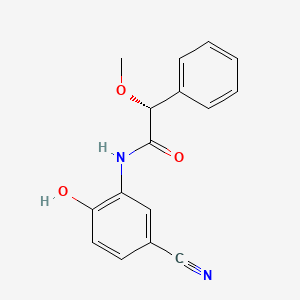

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
